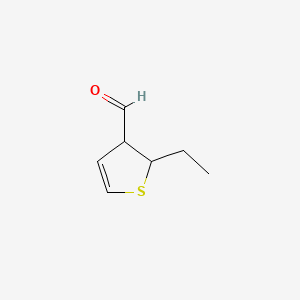

2-Ethyl-2,3-dihydrothiophene-3-carbaldehyde

Description

Properties

Molecular Formula |

C7H10OS |

|---|---|

Molecular Weight |

142.22 g/mol |

IUPAC Name |

2-ethyl-2,3-dihydrothiophene-3-carbaldehyde |

InChI |

InChI=1S/C7H10OS/c1-2-7-6(5-8)3-4-9-7/h3-7H,2H2,1H3 |

InChI Key |

KFRXYQGSNRESLI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(C=CS1)C=O |

Origin of Product |

United States |

Preparation Methods

KOH-Catalyzed Multi-Component Reaction of Aldehydes, Cyanothioacetamide, and Phenacyl Thiocyanate

One efficient method involves the reaction of an aldehyde, cyanothioacetamide, and phenacyl thiocyanate in ethanol with potassium hydroxide catalysis. The process typically proceeds as follows:

- Cyanothioacetamide is dissolved in ethanol.

- The aldehyde and a small amount of aqueous KOH are added and stirred for 30 minutes.

- Phenacyl thiocyanate is introduced along with excess aqueous KOH.

- The mixture is stirred further, diluted with water, and allowed to stand at room temperature.

- The product precipitates out and can be isolated by filtration and recrystallization.

This method yields 2,3-dihydrothiophene derivatives with good purity and yield, avoiding volatile or toxic solvents and byproducts. The reaction is characterized by mild conditions and short reaction times, making it practical for diverse substrates.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Cyanothioacetamide in EtOH | Starting solution |

| 2 | Add aldehyde + 10% aq KOH, stir 0.5 h | Formation of intermediate |

| 3 | Add phenacyl thiocyanate + excess 10% aq KOH, stir 0.5 h | Cyclization to dihydrothiophene |

| 4 | Dilute with water, stand 0.5 h at 25 °C | Precipitation of product |

| 5 | Filter, wash, recrystallize from EtOH–acetone | Pure 2,3-dihydrothiophene derivative |

Michael-Type Addition and Intramolecular Cyclization of α-Thiocyanatoacetophenone and 3-Aryl-2-cyanothioacrylamides

Another approach involves the reaction of α-thiocyanatoacetophenone with 3-aryl-2-cyanothioacrylamides. This reaction proceeds via a Michael-type addition to form a Michael adduct, which then undergoes intramolecular cyclization through either an SN2 substitution or nucleophilic addition-elimination mechanism depending on the stereochemistry of the adduct. This method allows the synthesis of substituted dihydrothiophenes with good yields and selectivity under metal-free conditions.

| Mechanistic Pathway | Description |

|---|---|

| SN2 substitution | Intramolecular substitution of SCN group in specific diastereomers |

| Nucleophilic addition-elimination | Addition to SCN carbon followed by elimination of HNCS molecule |

This method benefits from atom economy and broad substrate scope, providing access to pharmacologically interesting derivatives.

Four-Component Domino Reaction Using Aromatic Aldehydes, Malononitrile, 1,3-Thiazolidinedione, and Amino Acid Esters

A greener and efficient synthetic route is the one-pot four-component reaction involving aromatic aldehydes, malononitrile, 1,3-thiazolidinedione, and α-amino acid ethyl esters in ethanol with triethylamine as a base. This method proceeds via a domino reaction mechanism involving ring-opening and recyclization steps of 1,3-thiazolidinedione, leading to the formation of trans-2,3-dihydrothiophene derivatives bearing amino acid ester substituents.

Key features of this method include:

- Mild reaction conditions (40–50 °C)

- Moderate to good yields (typically 58–76%)

- Formation of single diastereoisomers predominantly (trans-configuration)

- Applicability to various aromatic aldehydes and amino acid esters

| Entry | Aromatic Aldehyde Substituent | Yield (%) | Notes |

|---|---|---|---|

| 1 | Phenyl (C6H5) | 59 | Standard substrate |

| 2 | p-Methoxyphenyl (p-CH3OC6H4) | 75 | Electron-donating substituent |

| 3 | o-Methoxyphenyl (o-CH3OC6H4) | 73 | Ortho-substituted aromatic |

| 4 | p-Methylphenyl (p-CH3C6H4) | 70 | Electron-donating substituent |

| 6 | p-Chlorophenyl (p-ClC6H4) | 76 | Electron-withdrawing substituent |

| 7 | m-Nitrophenyl (m-NO2C6H4) | 58 | Electron-withdrawing substituent |

| 8 | Thiophene-2-carbaldehyde | 60 | Heteroaromatic aldehyde |

This synthetic approach is notable for its operational simplicity, environmental friendliness, and structural diversity of products.

Comparative Analysis of Preparation Methods

| Method | Catalysts/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| KOH-catalyzed aldehyde, cyanothioacetamide, phenacyl thiocyanate | 10% aq KOH, EtOH, room temp | Moderate to good | Mild conditions, metal-free, atom economy | Limited to specific aldehydes |

| Michael addition with α-thiocyanatoacetophenone and cyanothioacrylamides | Metal-free, EtOH, room temp | Good | Mechanistic versatility, broad substrate scope | Requires stereochemical control |

| Four-component domino reaction with amino acid esters | Triethylamine, EtOH, 40–50 °C | 58–76 | Green chemistry, broad substrate scope | Less effective with aliphatic aldehydes |

Research Findings and Notes

- Quantum chemical calculations (DFT at r2SCAN-3c level) support the mechanistic pathways of the Michael addition and cyclization reactions, confirming the formation of Michael adducts and subsequent cyclization routes.

- The four-component domino reaction produces predominantly trans-2,3-dihydrothiophene derivatives, confirmed by single crystal X-ray diffraction studies.

- The use of aqueous base catalysts (KOH, Na2CO3) in ethanol provides a mild and environmentally benign reaction medium, avoiding the generation of foul-smelling or toxic byproducts.

- The domino four-component reaction enables the incorporation of amino acid ester functionalities, expanding the structural diversity and potential biological relevance of the dihydrothiophene products.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-2,3-dihydrothiophene-3-carbaldehyde undergoes several types of chemical reactions, including:

Oxidation: Thiophene derivatives can be oxidized to form thiophene 1-oxides and thiophene 1,1-dioxides.

Reduction: Reduction reactions can convert thiophenes to their corresponding dihydrothiophenes.

Substitution: Thiophene derivatives can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and potassium tert-butoxide.

Major Products:

Oxidation: Thiophene 1-oxides and thiophene 1,1-dioxides.

Reduction: Dihydrothiophenes.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-Ethyl-2,3-dihydrothiophene-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-2,3-dihydrothiophene-3-carbaldehyde involves its interaction with molecular targets and pathways. Thiophene derivatives can act as inhibitors of various enzymes and receptors, modulating biological pathways to exert their effects. For example, some thiophene-based drugs function as voltage-gated sodium channel blockers, affecting nerve signal transmission .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-Ethyl-2,3-dihydrothiophene-3-carbaldehyde

- CAS Number : 156386-56-0

- Molecular Formula : C₇H₁₀OS

- Molar Mass : 142.22 g/mol

Structural Features: The compound features a partially saturated thiophene ring (2,3-dihydrothiophene) with an ethyl substituent at position 2 and a formyl (-CHO) group at position 3. The aldehyde group serves as an electron-withdrawing substituent, influencing electronic properties and reactivity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

- Aldehyde vs. Carboxylic Acid : The target compound’s aldehyde group (C₇H₁₀OS) is less acidic and more reactive in nucleophilic additions compared to the carboxylic acid in 2-thiophenecarboxylic acid (C₅H₄O₂S), which participates in acid-base reactions and esterifications .

- Sulfone vs. Thiophene : The sulfone group in 3-(2-Hydroxyethyl)tetrahydrothiophene-3-carbaldehyde 1,1-dioxide (C₇H₁₂O₄S) increases polarity and oxidative stability compared to the unsaturated thiophene ring in the target compound .

- Heterocyclic Core: The indole derivative (C₁₂H₁₇N) features a bicyclic aromatic system, contrasting with the monocyclic dihydrothiophene in the target compound. This difference affects π-electron delocalization and biological activity .

Electronic and Physical Properties

- Aromaticity : The target compound’s dihydrothiophene ring exhibits reduced aromaticity compared to 2-thiophenecarboxylic acid, affecting resonance stabilization and electrophilic substitution rates .

- Polarity : The sulfone and hydroxyethyl groups in C₇H₁₂O₄S increase polarity, suggesting higher solubility in polar solvents compared to the target compound’s aldehyde .

- Molecular Weight : The indole derivative (175.27 g/mol) is heavier than the target compound (142.22 g/mol), which may influence pharmacokinetic properties like diffusion rates .

Biological Activity

2-Ethyl-2,3-dihydrothiophene-3-carbaldehyde is a sulfur-containing heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

- Molecular Formula: C7H10OS

- Molecular Weight: 142.22 g/mol

- IUPAC Name: this compound

- CAS Number: Not widely reported in literature

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily focusing on antimicrobial and anticancer properties. Below are notable findings from various studies.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of thiophene derivatives, including this compound. The compound has shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 50 µg/mL |

| Pseudomonas aeruginosa | 30 µg/mL |

These results suggest that the compound may interact with bacterial cell membranes or inhibit essential metabolic pathways, although the exact mechanism remains to be elucidated .

Anticancer Properties

In vitro studies have indicated that this compound can inhibit the proliferation of cancer cell lines. For instance:

- Breast Cancer (MCF-7 Cell Line): The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM.

- Lung Cancer (A549 Cell Line): Significant inhibition of cell growth was observed at concentrations above 20 µM.

The underlying mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses .

The biological activity of this compound is hypothesized to result from its ability to form reactive intermediates that interact with cellular macromolecules. Specifically:

- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cells, leading to apoptosis.

- Enzyme Inhibition: Preliminary studies suggest potential inhibition of key enzymes involved in cancer cell metabolism, such as topoisomerases and protein kinases .

Case Studies

-

Study on Antimicrobial Effects:

A recent study evaluated the antimicrobial properties of various thiophene derivatives, including this compound. The results confirmed its efficacy against multiple pathogens and highlighted its potential as a lead compound for antibiotic development . -

Cancer Cell Line Research:

In a study focusing on breast cancer treatment, researchers treated MCF-7 cells with varying concentrations of the compound. Results showed significant apoptosis induction at higher concentrations, suggesting that further investigation into its use as an anticancer agent is warranted .

Q & A

Q. Table 1: Representative NMR Data

| Proton/Group | δ (ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | 9.8 | Singlet |

| Thiophene H | 6.2–7.1 | Multiplet |

| Ethyl (-CH₂CH₃) | 1.2–1.5 | Triplet/Quartet |

Advanced: How can reaction conditions be optimized to minimize side products during ethyl group introduction?

Answer:

- Solvent Selection: Use polar aprotic solvents (e.g., DCM) to stabilize intermediates and reduce nucleophilic side reactions .

- Catalyst Screening: Test Lewis acids (AlCl₃, FeCl₃) at varying concentrations (5–20 mol%) to balance reactivity and selectivity .

- Temperature Control: Maintain reactions at 0–25°C to prevent thermal decomposition.

Case Study:

In a comparative trial, AlCl₃ (10 mol%) in DCM at 15°C yielded 85% product purity vs. 60% with FeCl₃ at 30°C .

Advanced: How do electronic effects of the ethyl and aldehyde groups influence the compound’s reactivity?

Answer:

- Electron-Donating Ethyl Group: Stabilizes the thiophene ring via hyperconjugation, reducing electrophilic substitution reactivity at the 2-position .

- Electron-Withdrawing Aldehyde: Activates the ring toward nucleophilic addition at the α-position (e.g., Grignard reactions).

Computational Insight:

DFT calculations (B3LYP/6-31G*) show a LUMO localized at the aldehyde, directing nucleophiles to the 3-position .

Advanced: How to resolve contradictions in reported biological activity data for derivatives?

Answer:

- Standardized Assays: Re-evaluate activities under uniform conditions (e.g., IC₅₀ measurements using MTT assays at 24–48 hrs) .

- Structural Confirmation: Ensure derivatives are re-characterized via XRD or 2D NMR to rule out isomerism or impurities .

Example:

A 2021 study found discrepancies in antimicrobial activity due to unaccounted stereoisomers; chiral HPLC resolved this .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE: Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of aldehyde vapors .

- Waste Disposal: Segregate halogenated waste (e.g., DCM solvents) for professional treatment .

Advanced: What computational tools predict the compound’s behavior in catalytic systems?

Answer:

- Molecular Dynamics (MD): Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .

- Docking Software (AutoDock Vina): Model binding affinities for drug design applications, using PubChem 3D structures (CID: [Insert]) as input .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives?

Answer:

- Variable Groups: Synthesize analogs with substituents at the 2-ethyl or aldehyde positions.

- Activity Testing: Compare anti-inflammatory (COX-2 inhibition) and antimicrobial (MIC against S. aureus) profiles .

Q. Table 2: SAR Example

| Derivative | R Group | COX-2 IC₅₀ (µM) | MIC (µg/mL) |

|---|---|---|---|

| Parent | -CHO | 12.5 | 64 |

| Analog 1 | -COOEt | 8.2 | 32 |

| Analog 2 | -CH₂CH₂Ph | 25.0 | 128 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.